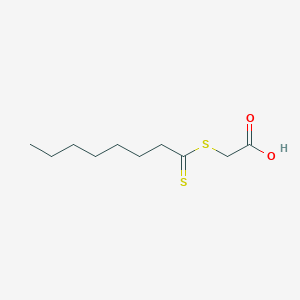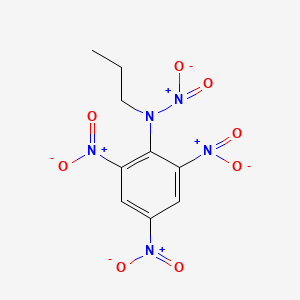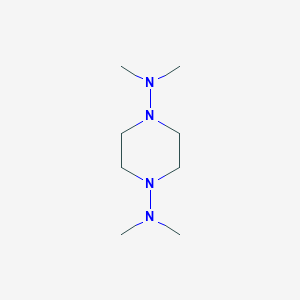
N~1~,N~1~,N~4~,N~4~-Tetramethylpiperazine-1,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~,N~1~,N~4~,N~4~-Tetramethylpiperazine-1,4-diamine is an organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of two amine groups attached to a piperazine ring, with each amine group being substituted with two methyl groups. It is commonly used in various chemical reactions and has applications in different fields such as chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~,N~4~,N~4~-Tetramethylpiperazine-1,4-diamine typically involves the reaction of piperazine with methylating agents. One common method is the methylation of piperazine using formaldehyde and formic acid under controlled conditions. The reaction proceeds through the formation of intermediate compounds, which are subsequently converted to the desired product.
Industrial Production Methods
In industrial settings, the production of N1,N~1~,N~4~,N~4~-Tetramethylpiperazine-1,4-diamine can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the industrial production process.
Analyse Chemischer Reaktionen
Types of Reactions
N~1~,N~1~,N~4~,N~4~-Tetramethylpiperazine-1,4-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as alkyl halides, acyl chlorides; reactions are conducted under basic or acidic conditions depending on the nucleophile.
Major Products
Oxidation: N-oxides of N1,N~1~,N~4~,N~4~-Tetramethylpiperazine-1,4-diamine.
Reduction: Reduced amine derivatives.
Substitution: Substituted piperazine derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
N~1~,N~1~,N~4~,N~4~-Tetramethylpiperazine-1,4-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Employed in the study of enzyme inhibition and as a precursor for the synthesis of biologically active compounds.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N1,N~1~,N~4~,N~4~-Tetramethylpiperazine-1,4-diamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming stable complexes. In biological systems, it may inhibit certain enzymes by interacting with their active sites, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N~1~,N~1~,N~4~,N~4~-Tetramethylpiperazine-1,4-dicarboxamide: Similar structure but with carboxamide groups instead of amine groups.
N~1~,N~1~,N~4~,N~4~-Tetramethylpiperazine-1,4-dicarboxylate: Contains carboxylate groups instead of amine groups.
Uniqueness
N~1~,N~1~,N~4~,N~4~-Tetramethylpiperazine-1,4-diamine is unique due to its specific substitution pattern with methyl groups on the amine groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various chemical reactions and applications, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
49840-61-1 |
|---|---|
Molekularformel |
C8H20N4 |
Molekulargewicht |
172.27 g/mol |
IUPAC-Name |
1-N,1-N,4-N,4-N-tetramethylpiperazine-1,4-diamine |
InChI |
InChI=1S/C8H20N4/c1-9(2)11-5-7-12(8-6-11)10(3)4/h5-8H2,1-4H3 |
InChI-Schlüssel |
KXJJDMCJYYFJEH-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)N1CCN(CC1)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


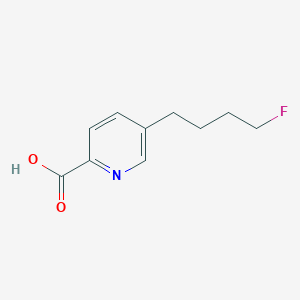
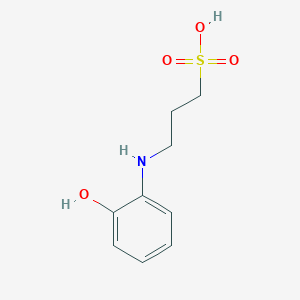
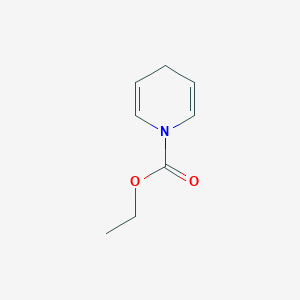
![6,7-Dihydropyrimido[6,1-a]isoquinoline-2,4-dione](/img/structure/B14653777.png)
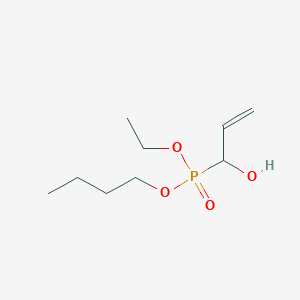
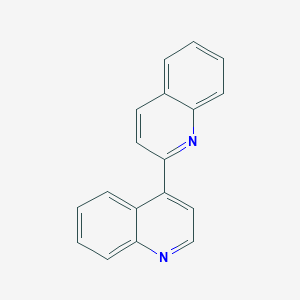
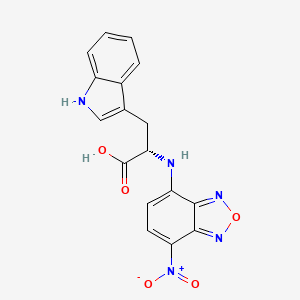
![N-Phenyl-N'-[3-(triethoxysilyl)propyl]thiourea](/img/structure/B14653792.png)
![1-[4-Bromo-alpha,alpha,alpha-trifluoro-m-tolyl]-3-[4-hydroxy-6-methyl-2pyrimidinyl]guanidine](/img/structure/B14653794.png)
![1,3,3,5-Tetramethyl-6-oxa-3-germabicyclo[3.1.0]hexane](/img/structure/B14653799.png)
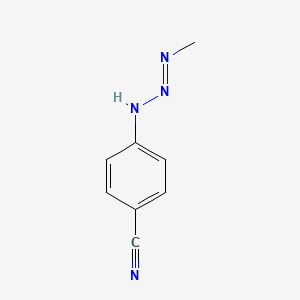
![1-Phenyl-1-azaspiro[2.2]pentane](/img/structure/B14653801.png)
